molecular formula C11H13ClF3NO2 B13495667 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride

2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride

Cat. No.: B13495667
M. Wt: 283.67 g/mol
InChI Key: RJEQDPGOUJEJKJ-UHFFFAOYSA-N
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Description

2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which is known for its significant electronegativity and ability to influence the chemical and physical properties of molecules. The presence of the benzodioxin ring adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by the formation of the benzodioxin ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. Additionally, the benzodioxin ring may facilitate interactions with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the benzodioxin ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H13ClF3NO2

Molecular Weight

283.67 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxin-8-yl]ethanamine;hydrochloride

InChI

InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-2-1-7(3-4-15)9-10(8)17-6-5-16-9;/h1-2H,3-6,15H2;1H

InChI Key

RJEQDPGOUJEJKJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CC(=C2O1)CCN)C(F)(F)F.Cl

Origin of Product

United States

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